molecular formula C20H14 B166850 Triptycene CAS No. 477-75-8

Triptycene

Cat. No.: B166850
CAS No.: 477-75-8
M. Wt: 254.3 g/mol
InChI Key: NGDCLPXRKSWRPY-UHFFFAOYSA-N
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Description

Triptycene, also known as 9,10-dihydro-9,10-[1,2]benzenoanthracene, is an aromatic hydrocarbon with a unique paddle-wheel configuration and D3h symmetry. It is the simplest iptycene molecule, consisting of three benzene rings joined by two sp3 carbon atoms. The compound is a white solid that is soluble in organic solvents and is named after the medieval three-piece art panel, the triptych .

Mechanism of Action

Target of Action

Triptycene is a unique aromatic compound that has been attracting much attention in various research areas . It serves as an efficient building block for the design and synthesis of novel supramolecular acceptors . The primary targets of this compound are the molecular structures that it helps to form, including macrocyclic arenes and organic cages .

Mode of Action

The mode of action of this compound is primarily through its structural features. The symmetry and rigidity of the this compound molecule, combined with the advantage of the substituents being located on the same face of the scaffold (pointing in one direction), facilitate the juxtaposition of functional groups in proximity . This allows for the creation of unique molecular structures with specific properties .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of supramolecular structures. It plays a crucial role in the construction of new types of macrocyclic arenes and organic cages . These structures have applications in molecular recognition, self-assembly, and gas selective sorption .

Result of Action

The result of this compound’s action is the formation of novel supramolecular structures with unique properties . These structures have been used to create porous materials and luminescent materials . The properties of these materials largely depend on the substitution patterns of the this compound units, as well as the type of substituents present .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reactivity of this compound can be enhanced by electron-donating substituents, while electron-withdrawing substituents can lower it . This suggests that the chemical environment can significantly impact the action, efficacy, and stability of this compound.

Chemical Reactions Analysis

Types of Reactions: Triptycene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high reactivity is due to the presence of several chemically distinguishable positions on the aromatic rings and bridgehead atoms .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as halogens or nitro compounds under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrocarbon derivatives.

Comparison with Similar Compounds

Triptycene is unique due to its rigid, three-dimensional structure and high reactivity. Similar compounds include:

This compound stands out due to its well-defined spatial arrangement of substituents and limited conformational freedom, making it a robust scaffold for various applications .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
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InChI

InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCLPXRKSWRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060058
Record name Triptycene
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Molecular Weight

254.3 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Yellow-beige or grey needles; [Acros Organics MSDS]
Record name Triptycene
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CAS No.

477-75-8
Record name Triptycene
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Record name Triptycene
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Record name Triptycene
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Record name 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-
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Record name Triptycene
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Record name 9,10-o-benzeno-9,10-dihydroanthracene
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Record name TRIPTYCENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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